molecular formula C14H13NO3S B5555397 3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid

3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid

Cat. No. B5555397
M. Wt: 275.32 g/mol
InChI Key: OJSRTUVLSHMYEJ-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid, commonly known as N-[(4-methylphenyl)sulfinyl]-3-(1H-pyrrol-1-yl)benzamide (MPSPB), is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis of Optically Active Compounds

Research by Foresti et al. (2003) demonstrated the use of related sulfones in the synthesis of optically active α-amino acid derivatives, important building blocks for biologically active compounds. The method involves the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, which can be prepared from benzenesulfinic acid, offering a pathway to valuable β-hydroxy-α-amino acid and α,β-diamino acid esters.

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, such as sulfosalicylic acid, have been found to play a regulatory role in inducing multiple stress tolerances in plants, including tolerance to heat, drought, and chilling stresses Senaratna et al. (2004). This suggests potential agricultural applications in enhancing plant resilience against environmental stressors.

Meta-C–H Functionalization

Li et al. (2016) reported on a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives, a significant advancement in synthetic chemistry Li et al. (2016). This methodology offers a more efficient approach for modifying benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products.

Antimicrobial Applications

Sulfonamides synthesized from substituted benzenesulfonyl chlorides and 4-aminobenzoic acid exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents Dineshkumar & Thirunarayanan (2019).

properties

IUPAC Name

3-[(4-methylphenyl)sulfinylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-5-7-13(8-6-10)19(18)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSRTUVLSHMYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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